BenchChemオンラインストアへようこそ!

NBI-98782

VMAT2 inhibition Valbenazine NBI-136110

NBI-98782 (CAS 85081-18-1) is the single defined (2R,3R,11bR) stereoisomer of dihydrotetrabenazine—the primary active metabolite of valbenazine and deutetrabenazine. With sub-nanomolar VMAT2 Ki (0.97 nM), it offers ~45-fold greater potency than valbenazine and >2,300-fold selectivity over (-)-α-DHTBZ, eliminating isomer variability. Procure the authentic (+)-α-DHTBZ reference standard to ensure reproducible VMAT2 binding, functional, and PET imaging assay results.

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
CAS No. 85081-18-1
Cat. No. B1254425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-98782
CAS85081-18-1
Synonyms2-hydroxy-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine
2-hydroxytetrabenazine
dihydrotetrabenazine
dihydrotetrabenazine, (2alpha,3beta,11bbeta)-isomer
TBZOH cpd
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1
InChIKeyWEQLWGNDNRARGE-DJIMGWMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBI-98782 (+)-α-Dihydrotetrabenazine VMAT2 Inhibitor CAS 85081-18-1: Technical Baseline and Procurement-Relevant Identity


NBI-98782 (CAS 85081-18-1), also known as (+)-α-dihydrotetrabenazine, (+)-α-DHTBZ, or R,R,R-DHTBZ, is the single defined (2R,3R,11bR) stereoisomer of dihydrotetrabenazine that functions as a potent, highly selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) [1][2]. This compound is the primary pharmacologically active metabolite responsible for the therapeutic efficacy of the approved VMAT2 inhibitor prodrugs valbenazine and deutetrabenazine [3]. NBI-98782 binds to VMAT2 in the low nanomolar range and is characterized by a well-defined stereochemical configuration (2R,3R,11bR) that is critical for its high-affinity target engagement and selectivity profile [4].

Why NBI-98782 Cannot Be Substituted with Tetrabenazine Racemate, Other DHTBZ Isomers, or Prodrugs Without Experimental Validation


NBI-98782 is not a generic VMAT2 inhibitor; it is the single most potent and selective stereoisomer among the eight possible dihydrotetrabenazine (DHTBZ) configurations generated from tetrabenazine metabolism [1]. While racemic tetrabenazine produces four DHTBZ isomers with varying VMAT2 affinities and off-target binding profiles, NBI-98782 is a single defined stereoisomer (R,R,R) with a unique combination of sub-nanomolar VMAT2 affinity, high selectivity over VMAT1, and minimal off-target receptor interactions [2][3]. Substitution with racemic DHTBZ, other DHTBZ isomers (e.g., [-]-α-HTBZ, Ki = 2.2 µM), or even prodrugs like valbenazine (Ki = 110–190 nM) introduces variability in potency, selectivity, and potential off-target pharmacology that directly impacts experimental reproducibility and translational relevance [4][5].

Quantitative Evidence for NBI-98782 Differentiation: VMAT2 Potency, Stereoselectivity, Target Selectivity, and Metabolic Origin


VMAT2 Inhibition Potency: NBI-98782 vs. Valbenazine Prodrug and NBI-136110 Metabolite

NBI-98782 exhibits approximately 45-fold higher VMAT2 inhibitory potency compared to its parent prodrug valbenazine, and approximately 80-fold higher potency compared to the secondary metabolite NBI-136110 [1][2]. This potency differential is consistent across rat striatal, rat forebrain, and human platelet homogenate assays, establishing NBI-98782 as the primary driver of VMAT2 inhibition in vivo following valbenazine or deutetrabenazine administration [3].

VMAT2 inhibition Valbenazine NBI-136110

Stereoselective VMAT2 Affinity: (+)-α-DHTBZ (NBI-98782) vs. (-)-α-DHTBZ Isomer

VMAT2 binding is highly stereospecific. The (+)-isomer of α-dihydrotetrabenazine, which is NBI-98782, displays high-affinity binding with a Ki of 0.97 ± 0.48 nM in rat brain striatum, whereas the (-)-isomer is essentially inactive, exhibiting a Ki of 2.2 ± 0.3 µM [1]. This represents an approximately 2,300-fold difference in binding affinity between the two enantiomers, underscoring the absolute requirement for the correct stereochemistry (2R,3R,11bR) for target engagement [2].

Stereoselectivity VMAT2 Dihydrotetrabenazine

VMAT2 Selectivity: NBI-98782 vs. Other DHTBZ Isomers at VMAT1 and Off-Target Receptors

In a broad screening panel of >80 receptors, transporters, and ion channels, NBI-98782 demonstrated superior selectivity compared to other tetrabenazine metabolites (S,R,R-, S,S,S-, R,S,S-DHTBZ) [1]. Critically, NBI-98782 exhibited no inhibitory effect on vesicular monoamine uptake in VMAT1-expressing cells, confirming its specificity for the CNS-relevant VMAT2 isoform [2]. In contrast, other DHTBZ isomers, particularly [-]-α-HTBZ, show increased affinity for other CNS targets that may contribute to off-target pharmacology [3].

VMAT2 VMAT1 Off-target Selectivity

Metabolic Origin and Isomer Abundance: NBI-98782 as the Sole Active Metabolite of Valbenazine vs. Multiple Isomers from Tetrabenazine

Following administration of the prodrug valbenazine, NBI-98782 ((+)-α-DHTBZ) is the sole pharmacologically active metabolite detected in human plasma [1]. In contrast, tetrabenazine administration generates a mixture of four DHTBZ isomers: [+]-α-HTBZ (NBI-98782), [-]-α-HTBZ, [+]-β-HTBZ, and [-]-β-HTBZ, with [+]-β-HTBZ identified as the primary contributor to VMAT2 inhibition and [-]-α-HTBZ as the most abundant isomer [2]. This metabolic difference has direct pharmacological implications: tetrabenazine's activity reflects the composite effect of multiple isomers with divergent VMAT2 potencies and off-target profiles, whereas valbenazine's activity is mediated exclusively by NBI-98782 [3].

Metabolism Pharmacokinetics Valbenazine Tetrabenazine

In Vivo Target Occupancy Benchmark: NBI-98782 Defines the 85–90% VMAT2 Occupancy Threshold for Therapeutic Efficacy

Positron emission tomography (PET) studies in non-human primates using the VMAT2 radiotracer [18F]AV-133 have established that NBI-98782 achieves 85–90% VMAT2 target occupancy at plasma exposures equivalent to those produced by clinical dosing with 80 mg valbenazine, a regimen with proven efficacy in tardive dyskinesia [1]. This PK-%TO relationship for NBI-98782 has been proposed as a gold standard benchmark for evaluating novel VMAT2 inhibitors, with NBI-750142 estimated to achieve only 36–78% occupancy at tolerable doses, indicating potential inferior clinical efficacy [2].

PET imaging Target occupancy VMAT2 Translational

Validated Research Applications for NBI-98782 Based on Quantitative Evidence


In Vitro VMAT2 Inhibition Assays Requiring Defined, High-Potency Target Engagement

NBI-98782 is the optimal reference compound for in vitro VMAT2 binding and functional assays, given its sub-nanomolar Ki (0.97 nM) and its role as the sole pharmacologically active metabolite of valbenazine [1]. Its ~45-fold greater potency than valbenazine and ~80-fold greater potency than NBI-136110 enables lower working concentrations, minimizing solvent (e.g., DMSO) artifacts and reducing the likelihood of off-target interactions [2].

Stereoselective VMAT2 Pharmacology Studies Requiring Isomerically Pure (+)-α-DHTBZ

Studies investigating the stereochemical determinants of VMAT2 inhibition require NBI-98782 as the high-affinity (+)-α-DHTBZ reference. The ~2,300-fold potency difference between NBI-98782 (Ki = 0.97 nM) and the (-)-α-DHTBZ isomer (Ki = 2.2 µM) provides a powerful tool for validating stereospecific binding assays and for use as a positive control in experiments assessing enantiomeric purity [3][4].

Translational PET Imaging Studies for VMAT2 Target Occupancy Benchmarking

NBI-98782 is the established reference standard for calibrating VMAT2 target occupancy in PET imaging studies. The PK-%TO relationship defined for NBI-98782 using [18F]AV-133 PET (85–90% occupancy at therapeutic exposures) serves as the gold standard benchmark for evaluating novel VMAT2 inhibitors [5]. Procurement of NBI-98782 is essential for laboratories conducting translational imaging studies to validate VMAT2 engagement.

In Vivo Microdialysis Studies of Monoamine Neurotransmission Modulation

NBI-98782 is validated for in vivo microdialysis studies in awake, freely moving rodents to assess its effects on monoamine neurotransmitter efflux (dopamine, serotonin, norepinephrine) and their metabolites (DOPAC, HVA, 5-HIAA) in multiple brain regions including medial prefrontal cortex, dorsal striatum, hippocampus, and nucleus accumbens [6]. Its use enables direct comparison with tetrabenazine and assessment of interactions with antipsychotic drugs, as established in published protocols [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBI-98782

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.